molecular formula C13H16O4 B1611988 8-Methoxy-chroman-3-carboxylic acid ethyl ester CAS No. 221185-47-3

8-Methoxy-chroman-3-carboxylic acid ethyl ester

Cat. No. B1611988
M. Wt: 236.26 g/mol
InChI Key: BGEXBXDZLXKFCR-UHFFFAOYSA-N
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Description

8-Methoxy-chroman-3-carboxylic acid ethyl ester is a heterocyclic organic compound with the chemical formula C13H16O4 and a molecular weight of 236.267 g/mol . It is also known by its CAS number 221185-47-3 . The compound belongs to the coumarin family and features a chroman ring system with an ethyl ester group attached to the carboxylic acid functional group .


Synthesis Analysis

The synthesis of 8-Methoxy-chroman-3-carboxylic acid ethyl ester involves starting from ethyl 8-methoxycoumarin-3-carboxylate . Various methods can be employed to achieve this transformation, including esterification reactions. Researchers have successfully synthesized a diverse range of 8-methoxycoumarin-3-carboxamides and derivatives using this compound as a starting material .


Molecular Structure Analysis

The molecular structure of 8-Methoxy-chroman-3-carboxylic acid ethyl ester consists of a chroman ring with a methoxy group (–OCH3) at position 8. The ethyl ester group (–COOCH2CH3) is attached to the carboxylic acid moiety. The compound’s structure plays a crucial role in its biological activity and interactions .


Chemical Reactions Analysis

While specific chemical reactions involving 8-Methoxy-chroman-3-carboxylic acid ethyl ester may vary, it can participate in ester hydrolysis, nucleophilic substitution, and other transformations typical of carboxylic acid derivatives. Researchers have explored its reactivity in the context of drug discovery and medicinal chemistry .

properties

IUPAC Name

ethyl 8-methoxy-3,4-dihydro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-16-13(14)10-7-9-5-4-6-11(15-2)12(9)17-8-10/h4-6,10H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEXBXDZLXKFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C(=CC=C2)OC)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595912
Record name Ethyl 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-chroman-3-carboxylic acid ethyl ester

CAS RN

221185-47-3
Record name Ethyl 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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